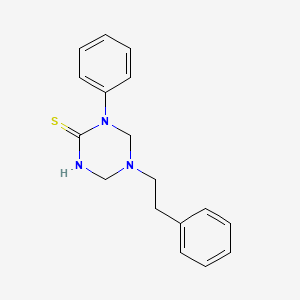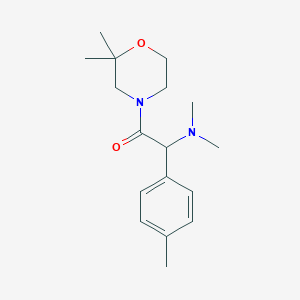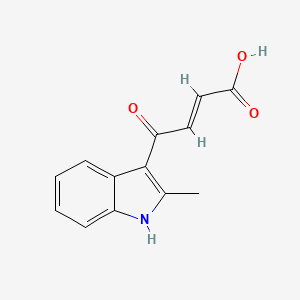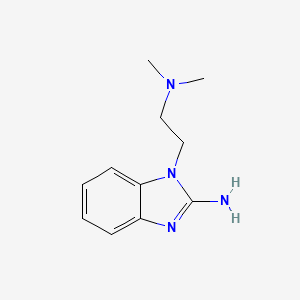
1-phenyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring with a thione group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with a suitable aldehyde or ketone to form a hydrazone intermediate, which then undergoes cyclization with thiourea to yield the desired triazinane-thione compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-phenyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The phenyl and phenylethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted triazinane-thione derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-phenyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-phenyl-1,3,5-triazinane-2-thione: Lacks the phenylethyl group, which may affect its reactivity and biological activity.
1-phenyl-5-methyl-1,3,5-triazinane-2-thione: Contains a methyl group instead of the phenylethyl group, leading to differences in steric and electronic properties.
1-phenyl-5-(2-hydroxyethyl)-1,3,5-triazinane-2-thione: The presence of a hydroxyethyl group can influence its solubility and reactivity.
Uniqueness
1-phenyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is unique due to the presence of both phenyl and phenylethyl groups, which can enhance its interactions with biological targets and influence its chemical reactivity. This combination of structural features makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
1-phenyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c21-17-18-13-19(12-11-15-7-3-1-4-8-15)14-20(17)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHIZEMZLYYFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5618110.png)

![4-[(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)amino]benzenesulfonamide](/img/structure/B5618138.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine](/img/structure/B5618141.png)
![N-[3-(2-furyl)propyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5618142.png)

![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-phenoxypropanamide](/img/structure/B5618148.png)
![2-acetyl-8-(3-furylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5618155.png)

![2-(1-benzylpiperidin-4-yl)-1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]ethanone](/img/structure/B5618164.png)

![ethyl 1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5618176.png)
![1-(cyclohexylmethyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5618188.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5618198.png)
